molecular formula C12H12N2O3 B2930543 4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide CAS No. 1156153-91-1

4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No.: B2930543
CAS No.: 1156153-91-1
M. Wt: 232.239
InChI Key: FCQAMPRDHSNSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide” is a chemical compound. It is related to the class of 2,3-dihydro-1,4-benzoxathiine derivatives, which are important biologically active heterocyclic compounds . These compounds have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research because they have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-HT 2C) inhibitors, and antimycotic agents .


Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, which are related to “this compound”, involves several methods. These include the intermolecular cyclizations of o-mercaptophenols, 2-mercaptoethanols, and their equivalents, cyclizations, cycloadditions, ring contractions and expansions, and reduction of 2,3-dihydro-1,4-benzoxathiine 4-oxides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives include intermolecular cyclizations, cyclizations, cycloadditions, ring contractions and expansions, and reductions .

Scientific Research Applications

Chemical Structure and Tautomeric Behavior

Research on compounds like 4-benzoyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one oxime and its derivatives has revealed insights into the tautomeric structures and stability influenced by intramolecular hydrogen bonding. Such studies contribute to understanding the chemical behavior and potential applications of benzoxazine derivatives in designing more stable and efficacious chemical entities (Holzer et al., 2003).

Acylation and Chemical Reactivity

Research into the acylation of tertiary amides and the formation of 1-acyloxyiminium salts showcases the reactivity of benzoxazine derivatives under specific conditions, potentially leading to novel synthetic pathways or compounds with unique properties (Bottomley & Boyd, 1980).

Heterocyclic Synthesis

The exploration of N-Benzoyl β,β-difluoroenamides and fluoroynamides in heterocyclic synthesis illuminates the role of benzoxazine derivatives in creating novel heterocyclic structures with potential pharmacological properties (Meiresonne et al., 2015).

Enantioselective Synthesis

Studies on the enantioselective synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides emphasize the importance of stereochemistry in the development of compounds with specific biological activities, highlighting potential applications in medicinal chemistry (Breznik et al., 1998).

Cancer Stem Cell Targeting

Research on 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives targeting cancer stem cells offers a glimpse into the therapeutic potential of benzoxazine derivatives in oncology, showcasing their application in designing novel antitumor agents (Bhat et al., 2016).

Safety and Hazards

While specific safety and hazard information for “4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, a related compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, is classified as an irritant .

Future Directions

The future directions for research on “4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide” and related compounds could involve further exploration of their biological activities, potential applications, and mechanisms of action. Additionally, the development of more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

4-prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-11(15)14-7-10(12(13)16)17-9-6-4-3-5-8(9)14/h2-6,10H,1,7H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQAMPRDHSNSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.